molecular formula C12H13F4N B8558214 1-Benzyl-3,3,5,5-tetrafluoropiperidine

1-Benzyl-3,3,5,5-tetrafluoropiperidine

Cat. No.: B8558214
M. Wt: 247.23 g/mol
InChI Key: JXEZTXMZOGKMHI-UHFFFAOYSA-N
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Description

1-Benzyl-3,3,5,5-tetrafluoropiperidine is a fluorinated piperidine derivative characterized by a six-membered amine ring substituted with four fluorine atoms at the 3,3,5,5-positions and a benzyl group at the 1-position. Piperidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility. The tetrafluorination pattern introduces significant electronic effects, enhancing metabolic stability and altering lipophilicity compared to non-fluorinated analogs .

Properties

Molecular Formula

C12H13F4N

Molecular Weight

247.23 g/mol

IUPAC Name

1-benzyl-3,3,5,5-tetrafluoropiperidine

InChI

InChI=1S/C12H13F4N/c13-11(14)7-12(15,16)9-17(8-11)6-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

JXEZTXMZOGKMHI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(CC1(F)F)CC2=CC=CC=C2)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-Benzyl-3,3,5,5-tetrafluoropiperidine with structurally related compounds from the provided evidence:

Compound Name Core Structure Substituents Functional Groups Molecular Weight (g/mol) Notable Features
This compound Piperidine 3,3,5,5-tetrafluoro; 1-benzyl Amine, Fluorinated C-H bonds ~265.3 (estimated) High electronegativity from fluorine
3,3,5,5-Tetramethylcyclohexyl isopropylphosphonofluoridate Cyclohexane 3,3,5,5-tetramethyl; phosphonofluoridate Phosphorus-fluorine bond 276.3 Methyl substitution enhances steric bulk
S-2-Dimethylaminoethyl methylphosphonothiolate Phosphonothiolate Methyl; dimethylaminoethyl Phosphorus-sulfur bond 195.2 Thiolate group for nucleophilic reactivity
Ethyl 2,6-dimethyl-3-benzofurancarboxylate Benzofuran 2,6-dimethyl; ethyl ester Ester, Aromatic ring 232.3 Aromaticity influences π-π interactions
Key Observations:
  • Fluorination vs.
  • Functional Group Diversity: Unlike phosphorus-containing analogs (e.g., phosphonofluoridates or phosphonothiolates), the piperidine derivative lacks reactive phosphorus centers, suggesting divergent reactivity profiles.
  • Aromatic Influence: The benzyl group in the target compound introduces aromatic character, which may enhance solubility in non-polar media compared to purely aliphatic analogs like the cyclohexyl derivatives .

Physicochemical and Reactivity Trends

  • Lipophilicity : Fluorination typically reduces lipophilicity due to fluorine’s electronegativity, whereas methyl groups (as in 3,3,5,5-tetramethylcyclohexyl compounds) increase hydrophobicity. This distinction could influence membrane permeability in biological systems.
  • Thermal Stability: Phosphorus-fluorine bonds (e.g., in phosphonofluoridates) are highly stable, whereas the C-F bonds in the piperidine derivative may confer resistance to metabolic degradation .
  • Synthetic Utility: The dimethylaminoethyl group in S-2-dimethylaminoethyl methylphosphonothiolate enables nucleophilic substitution reactions, a feature absent in the tetrafluoropiperidine.

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